2-[(2-Furylmethyl)amino]-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid
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Overview
Description
2-[(2-Furylmethyl)amino]-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid is a heterocyclic compound that contains a pyrimidine ring substituted with a furylmethylamino group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Furylmethyl)amino]-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method involves the condensation of 2-furylmethylamine with 4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Furylmethyl)amino]-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furylmethyl group can yield furylcarboxylic acid, while reduction of a nitro group can yield an amino derivative.
Scientific Research Applications
2-[(2-Furylmethyl)amino]-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[(2-Furylmethyl)amino]-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathway. The specific molecular targets and pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Furylmethyl)amino]-4-(4-chlorophenyl)pyrimidine-5-carboxylic acid
- 2-[(2-Furylmethyl)amino]-4-(4-hydroxyphenyl)pyrimidine-5-carboxylic acid
- 2-[(2-Furylmethyl)amino]-4-(4-nitrophenyl)pyrimidine-5-carboxylic acid
Uniqueness
2-[(2-Furylmethyl)amino]-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-(furan-2-ylmethylamino)-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-23-12-6-4-11(5-7-12)15-14(16(21)22)10-19-17(20-15)18-9-13-3-2-8-24-13/h2-8,10H,9H2,1H3,(H,21,22)(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEWHEVGDXAZQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC=C2C(=O)O)NCC3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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